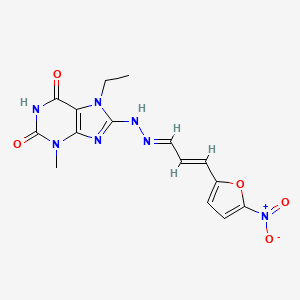![molecular formula C18H18N2O3S B5779992 N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide, also known as compound A, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide is not fully understood. However, it has been suggested that it inhibits the activity of various enzymes such as acetylcholinesterase, tyrosinase, and carbonic anhydrase, which are involved in various physiological processes.
Biochemical and Physiological Effects
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins. It also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In Parkinson's disease, it inhibits the activity of tyrosinase, which is involved in the synthesis of dopamine, a neurotransmitter that is important for movement control. In diabetes, it inhibits the activity of carbonic anhydrase, which is involved in the regulation of glucose metabolism.
実験室実験の利点と制限
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide, which means that it can be easily synthesized in large quantities. It also has a high purity, which makes it suitable for various analytical techniques such as NMR spectroscopy and mass spectrometry. However, it also has some limitations. It is a relatively new N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide, which means that there is limited information available on its properties and applications. It also has a complex synthesis method, which requires several steps and reagents.
将来の方向性
There are several future directions for the study of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide. One direction is to study its potential applications in other fields such as agriculture, food science, and environmental science. Another direction is to study its mechanism of action in more detail, to better understand its effects on various enzymes and physiological processes. Additionally, further studies are needed to investigate its potential as a drug candidate for the treatment of various diseases.
合成法
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 3-acetylphenyl isothiocyanate with 4-methylphenol to form N-{[(3-acetylphenyl)amino]carbonothioyl}-4-methylphenol. The second step involves the reaction of N-{[(3-acetylphenyl)amino]carbonothioyl}-4-methylphenol with chloroacetic acid to form N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide.
科学的研究の応用
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, it has been studied as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. In material science, it has been studied for its potential applications in organic electronics, due to its high charge carrier mobility.
特性
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-6-8-16(9-7-12)23-11-17(22)20-18(24)19-15-5-3-4-14(10-15)13(2)21/h3-10H,11H2,1-2H3,(H2,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAUQBYMVFDWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-acetylphenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)

![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)
![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)


![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)